molecular formula C19H25N5O5 B2547385 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333755-50-3

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2547385
CAS RN: 333755-50-3
M. Wt: 403.439
InChI Key: CNQMAQLZESOZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O5 and its molecular weight is 403.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Cardiovascular Activity

A study by Chłoń-Rzepa et al. (2004) explored the synthesis of 8-alkylamino substituted derivatives of a similar purine compound, demonstrating significant antiarrhythmic and hypotensive activities. These compounds also showed weak affinity for alpha1- and alpha2-adrenoreceptors, indicating their potential for cardiovascular applications (Chłoń-Rzepa et al., 2004).

Anticonvulsant Agents

Ahmed et al. (2016) detailed the synthesis of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives with significant anticonvulsant activity, suggesting the potential of similar purine derivatives in developing new anticonvulsant agents (Ahmed et al., 2016).

Chemical Properties and Interactions

Intermolecular Interactions

Shukla et al. (2020) conducted a quantitative analysis on the intermolecular interactions present in a similar compound, revealing anisotropic distribution of interaction energies. This study provides insights into the design of new materials using such molecules (Shukla et al., 2020).

Synthesis and Antitumor Activity

Research by Ueda et al. (1987) on the synthesis of novel heterocycles related to purine derivatives showed activity against P388 leukemia, highlighting the antitumor potential of these compounds (Ueda et al., 1987).

properties

IUPAC Name

8-(ethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQMAQLZESOZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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